molecular formula C18H16N10O2 B2672337 5,7-dimethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 2034447-89-5

5,7-dimethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B2672337
CAS No.: 2034447-89-5
M. Wt: 404.394
InChI Key: NOGFXEFCMQMQHY-UHFFFAOYSA-N
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Description

5,7-dimethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C18H16N10O2 and its molecular weight is 404.394. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

The compound is a part of a larger family of chemicals that have been synthesized and investigated for various scientific applications. Research has demonstrated the synthesis of novel pyrazolo[1,5‐a]pyrimidine, 1,2,4‐triazolo[1,5‐a]pyrimidine, and other derivative compounds incorporating different moieties that have shown moderate effects against bacterial and fungal species (Abdel‐Aziz et al., 2008). Similarly, diheterocyclic compounds based on this scaffold have been synthesized, highlighting the versatility and potential of these compounds in creating molecules with varied biological activities (Liu et al., 2008).

Antifungal Activity

A significant area of research involving these compounds is their potential antifungal activity. New derivatives bearing 1,3,4-oxadiazole moieties were designed and synthesized, showing considerable antifungal activities against Rhizoctonia solani. This suggests that these compounds could be developed into novel agrochemicals (Chen et al., 2008).

Isomerization and Mechanistic Insights

The chemical behavior under different conditions has also been studied. For instance, the isomerization of these compounds under the influence of alkaline agents has been documented, providing insights into their stability and reactivity, which are crucial for designing compounds with desired properties (Kost et al., 1976).

Applications in Synthesis of Other Heterocyclic Compounds

These compounds serve as key intermediates in the synthesis of a wide range of other heterocyclic compounds, showing the breadth of their application in medicinal chemistry and beyond. The synthesis of substituted isoxazolo[5,4-b]pyridine-5-carboxamide derivatives demonstrates their utility in creating structurally diverse molecules with potential biological activity (Guleli et al., 2019).

Antimicrobial Potential

Further research into thiophene-based heterocycles incorporating the triazolo[1,5-a]pyrimidine structure has shown promising antimicrobial properties, indicating the potential of these compounds in developing new antimicrobial agents (Mabkhot et al., 2016).

Properties

IUPAC Name

5,7-dimethyl-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N10O2/c1-9-6-10(2)28-18(20-9)22-15(25-28)16(29)19-8-14-24-23-13-7-12(4-5-27(13)14)17-21-11(3)26-30-17/h4-7H,8H2,1-3H3,(H,19,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGFXEFCMQMQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)NCC3=NN=C4N3C=CC(=C4)C5=NC(=NO5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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